molecular formula C29H22N2O4 B5071395 2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole

2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole

Cat. No.: B5071395
M. Wt: 462.5 g/mol
InChI Key: QFORNZPGWZBMEY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of methoxyphenyl groups, which are known for their electron-donating properties, making the compound potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with o-aminophenol to form 2-(3-methoxyphenyl)benzoxazole. This intermediate is then subjected to further reactions to introduce the second benzoxazole ring and the methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The benzoxazole rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-1,3-benzoxazole
  • 5-(3-Methoxyphenyl)-1,3-benzoxazole
  • 2-(4-Methoxyphenyl)-1,3-benzoxazole

Uniqueness

2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole is unique due to the presence of two benzoxazole rings and methoxyphenyl groups. This structural feature enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O4/c1-32-22-7-3-5-20(16-22)28-30-24-11-9-19(15-27(24)35-28)13-18-10-12-26-25(14-18)31-29(34-26)21-6-4-8-23(17-21)33-2/h3-12,14-17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFORNZPGWZBMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)CC4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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